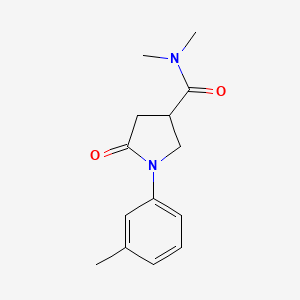

![molecular formula C19H18BrN3O4 B4582780 5-[(2-溴-4-叔丁基苯氧基)甲基]-3-(4-硝基苯基)-1,2,4-恶二唑](/img/structure/B4582780.png)

5-[(2-溴-4-叔丁基苯氧基)甲基]-3-(4-硝基苯基)-1,2,4-恶二唑

描述

Synthesis Analysis

1,2,4-oxadiazoles and their derivatives, including those with substituents like tert-butylphenoxy groups and nitrophenyl groups, are synthesized through various methods, often involving the reaction of hydrazides with carboxylic acids in the presence of phosphorus oxychloride or through cyclization reactions of hydrazones. The synthesis processes are tailored to introduce specific functional groups, aiming for compounds with desired physical and chemical properties (Shakir, Ariffin, & Abdulla, 2014).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized using techniques such as X-ray crystallography, which provides detailed information on the geometrical configuration of the molecules. These analyses help in understanding the relationship between structure and properties, including the stability and reactivity of the compounds (Tamer et al., 2016).

Chemical Reactions and Properties

1,2,4-oxadiazoles undergo various chemical reactions, including nucleophilic substitution, which can be used to introduce different substituents into the molecule, affecting their chemical properties and potential applications. These reactions are crucial for the synthesis of specific derivatives and for modifying the properties of the compounds for targeted applications (Znoiko et al., 2007).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as melting points, solubility, and crystallinity, are influenced by the nature and position of substituents on the oxadiazole ring. Differential scanning calorimetry and polarizing optical microscopy are commonly used to evaluate these properties, particularly in the context of their mesogenic (liquid crystalline) behavior (Fouad, Davis, & Twieg, 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards oxidizing agents, nucleophilic agents, and the ability to form stable radicals or participate in electron transfer reactions, are key aspects of 1,2,4-oxadiazole derivatives. These properties are critical for their applications in fields such as materials science, where they may be used as components of organic semiconductors or in other advanced materials (Ukhin et al., 1994).

科学研究应用

缓蚀

一项关于合成恶二唑衍生物的研究强调了它们作为控制低碳钢溶解的良性剂的应用。这些衍生物在盐酸溶液中表现出显著的缓蚀效率,展示了它们在金属保存至关重要的工业应用中的潜力。通过重量损失测量、电化学阻抗谱和动电位极化等各种分析技术,一种衍生物实现了高达 96.29% 的抑制效率。这一发现得到了表面分析和计算模拟的支持,强调了衍生物的有效性和作用机制,使其对于材料科学和工程研究具有价值 (Kalia et al., 2020)。

抗氧化活性

另一项研究重点关注带有 2,6-二叔丁基苯酚部分的 1,3,4-恶二唑的合成,研究了它们的抗氧化特性。该研究涉及创建一系列化合物并使用 DPPH 和铁还原抗氧化能力 (FRAP) 等测定法测试它们的抗氧化能力。一些化合物表现出显着的自由基清除能力,突出了 1,3,4-恶二唑衍生物在开发用于制药和材料科学的新型抗氧化剂中的潜力 (Shakir et al., 2014)。

抗炎和抗癌特性

对 1,3,4-恶二唑衍生物的研究还探讨了它们在医学应用中的潜力,包括作为抗炎剂和癌症治疗。一项研究发现衍生物充当脂氧合酶和环氧合酶的双重抑制剂,表明它们在制造口服活性、非溃疡性抗炎药中的用途。这些发现为开发具有减少副作用的新型治疗剂开辟了道路 (Mullican et al., 1993)。此外,某些恶二唑衍生物的设计、合成和药理学评估显示出作为 Collapsin 反应介质蛋白 1 (CRMP 1) 抑制剂的希望,可能为小细胞肺癌提供新的治疗方法 (Panchal, Rajput, & Patel, 2020)。

属性

IUPAC Name |

5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O4/c1-19(2,3)13-6-9-16(15(20)10-13)26-11-17-21-18(22-27-17)12-4-7-14(8-5-12)23(24)25/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZVVZDMYYSVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-cyano-2-(methylthio)-6-phenyl-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B4582706.png)

![1-[(4-isobutylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4582716.png)

![1-[6-(4-bromophenoxy)hexyl]pyrrolidine](/img/structure/B4582723.png)

![N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B4582724.png)

![2-[4-(1H-benzimidazol-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4582739.png)

![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide](/img/structure/B4582756.png)

![2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4582758.png)

![N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4582760.png)

![5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582773.png)

![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B4582782.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4582784.png)